Octahydro-2H-pyrano[4,3-b]pyridine
Description
Contextualization within Fused Heterocyclic Chemistry
Fused heterocyclic compounds, which consist of two or more rings sharing at least one common bond and one or more heteroatoms, are cornerstones of modern chemistry. ias.ac.in The fusion of different heterocyclic rings, such as the pyran and pyridine (B92270) in this case, can lead to novel chemical entities with enhanced stability, distinct electronic properties, and versatile reactivity compared to their individual components. ias.ac.in
Nitrogen and oxygen-containing heterocycles are of immense interest due to their widespread occurrence in pharmaceuticals and other materially important molecules. ias.ac.in The combination of a pyran (an oxygen-containing six-membered ring) and a pyridine (a nitrogen-containing six-membered ring) results in a pyranopyridine scaffold. The fully saturated version of this scaffold, as seen in Octahydro-2H-pyrano[4,3-b]pyridine, offers a defined stereochemical structure that can be strategically modified.
The fusion of heterocyclic rings often results in a rigid, planar structure that can interact more efficiently with biological targets, making them valuable in the development of pharmaceuticals for complex diseases. ias.ac.in Pyridine-based heterocycles, in particular, are among the most prevalent pharmacophores in drug development. nih.gov
Academic Relevance of the this compound Scaffold
The academic relevance of the this compound scaffold stems from its potential as a building block for creating a diverse array of more complex molecules with a range of biological activities. Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry. researchgate.net The pyridine moiety in a drug molecule has been shown to enhance biochemical potency, metabolic stability, and cellular permeability. nih.gov
Derivatives of related fused pyrimidine (B1678525) systems, such as pyranopyrimidines, have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. asianjpr.com This broad range of biological responses highlights the potential of fused pyran-heterocycle systems in drug discovery. The this compound framework provides a versatile molecular foundation for constructing agents with potentially useful actions in the central nervous system and other therapeutic areas. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight (g/mol) | ~141.21 |
| Core Structure | Pyran ring fused to a pyridine ring at the [4,3-b] position |
| CAS Number | 933688-13-2 |
Historical Overview of Research on Pyranopyridine Ring Systems
Research into fused heterocyclic systems has a long history, with the study of fused pyrimidines dating back to the isolation of uric acid in 1776. Over the decades, extensive research has been conducted on various fused pyrimidine and pyridine systems due to their significant biological activities.
The synthesis of functionalized pyrano[4,3-b]pyridin-7-ones, which are derivatives of the core pyranopyridine structure, has been a subject of study, highlighting the ongoing interest in this class of compounds as promising scaffolds for medicinal chemistry. researchgate.net The development of synthetic strategies to access these and other substituted pyridine scaffolds has been driven by their presence in biologically active natural products and therapeutics. chemrxiv.org
The exploration of various isomers of fused ring systems containing pyran and pyridine moieties has been a continuous effort in organic synthesis. For instance, the synthesis of thiopyran-fused heterocycles, which are sulfur analogs of pyran-fused systems, has been reviewed, indicating the broad interest in these types of fused structures. rsc.org The synthesis of aminotetrahydropyrans, which are components of the this compound structure, has also been a focus of research, with methods being developed for their stereoselective functionalization. nih.gov
| Period/Year | Research Focus | Significance |
|---|---|---|
| 1776 | Isolation of uric acid (a fused pyrimidine) | Beginning of fused pyrimidine chemistry. |
| Late 20th Century | Synthesis and pharmacological evaluation of octahydropyrido[2,1-c] nih.govnih.govoxazines | Demonstrated the potential of related fused systems for CNS applications. nih.gov |
| Early 2000s | Synthesis and antimicrobial evaluation of various pyranopyrimidine derivatives | Expanded the known biological activities of pyran-fused heterocycles. asianjpr.com |
| 2020 | Report on syntheses of polyfunctionalized 5,8-dihydro-7H-pyrano[4,3-b]pyridin-7-ones | Showcased new synthetic routes to aza-analogs of isochromanones. researchgate.net |
| 2023 | Development of methods for stereospecific C–H functionalization of aminotetrahydropyrans | Advanced the synthesis of highly substituted building blocks for complex molecules. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-6-10-5-3-8(7)9-4-1/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSDHEWDTCRNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for Octahydro 2h Pyrano 4,3 B Pyridine and Its Derivatives
Direct Synthesis Approaches to the Core Octahydro-2H-pyrano[4,3-b]pyridine System
Direct approaches to the this compound scaffold involve the formation of the bicyclic ring system in a highly convergent manner. These methods are often designed to build the core structure from simpler, acyclic or monocyclic precursors.
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For the pyrano[4,3-b]pyridine system, these reactions typically involve the formation of either the pyran or the pyridine (B92270) ring onto a pre-existing partner ring. For instance, the annulation of a pyran ring onto a piperidine (B6355638) derivative or the cyclization of a substituted tetrahydropyran (B127337) can lead to the desired scaffold.
A notable strategy involves the intramolecular cyclization of suitably functionalized piperidine derivatives. For example, a piperidine bearing an appropriate side chain at the C-3 or C-4 position can undergo cyclization to form the fused pyran ring. The specific nature of the starting materials and the reaction conditions dictate the stereochemical outcome of the final product.
While direct examples for the [4,3-b] isomer are not extensively documented in readily available literature, the synthesis of the related pyrano[2,3-c] and pyrano[3,4-c] isomers provides insight into potential synthetic strategies. For instance, the synthesis of trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols is achieved through the annulation of a pyran ring onto arylpiperidin-3-ones. rsc.org A similar approach, starting with a suitably substituted piperidin-4-one, could conceptually lead to the pyrano[4,3-b]pyridine core.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. nih.gov These reactions combine three or more starting materials to form a product that contains the structural elements of all the initial components.
For the synthesis of pyrano[4,3-b]pyridine derivatives, a hypothetical MCR could involve the reaction of a β-dicarbonyl compound, an aldehyde, and an amino-alcohol or a related nitrogen-containing nucleophile. The careful selection of these components would be crucial for the regioselective formation of the [4,3-b] isomer. While specific MCRs for the direct synthesis of the fully saturated this compound are not prominently reported, the use of MCRs in constructing related pyrano[3,2-c]pyridine and chromeno[4,3-d]pyrazolo[3,4-b]pyridine systems highlights the potential of this strategy. nih.govafricanjournalofbiomedicalresearch.com
For example, a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and a 4-hydroxypyridone derivative can yield pyrano[3,2-c]pyridines. nih.gov Adapting this methodology by using a saturated 4-hydroxypiperidine (B117109) derivative could potentially lead to the octahydro-pyrano[4,3-b]pyridine scaffold.
Annulation, the formation of a new ring onto a pre-existing one, is a powerful tool in heterocyclic synthesis. In the context of the pyrano[4,3-b]pyridine system, this can involve either pyran ring annulation onto a pyridine or piperidine, or pyridine ring annulation onto a tetrahydropyran.
A rhodium-catalyzed C-H activation and intramolecular cascade annulation has been reported for the synthesis of fused pyrano[2,3-b]pyridines. This modern synthetic method allows for the efficient construction of the fused ring system under mild conditions. While this example leads to a different isomer, the underlying principle of C-H activation and annulation could be a viable strategy for the [4,3-b] system with appropriately designed precursors.
Base-mediated annulation of bis-allenoates has been shown to produce fused-pyran derivatives. nih.gov The application of such a strategy to a nitrogen-containing analogue could potentially be explored for the synthesis of the pyrano[4,3-b]pyridine core.
Reductive cyclization offers a route to saturated heterocyclic systems from unsaturated precursors. For instance, the reductive cyclization of a molecule containing both a nitro group and an unsaturated pyran moiety could lead to the formation of the piperidine ring fused to the pyran. The use of formic acid as a carbon monoxide surrogate has been demonstrated in the reductive cyclization of 2'-nitrochalcones to form 4-quinolones, a strategy that could be adapted for the synthesis of related heterocyclic systems. mdpi.com
A more common and direct approach to the "octahydro" saturation level is the hydrogenation of an existing pyrano[4,3-b]pyridine system. The catalytic hydrogenation of pyridines to piperidines is a well-established transformation. liverpool.ac.uk Various catalysts, including rhodium and ruthenium-based systems, have been shown to be effective for this purpose under mild conditions. liverpool.ac.ukrsc.org Electrocatalytic hydrogenation has also emerged as a sustainable method for the reduction of pyridines. beilstein-journals.orgnih.govnih.gov Therefore, if an unsaturated pyrano[4,3-b]pyridine derivative can be synthesized, its subsequent hydrogenation would provide a straightforward route to the desired octahydro scaffold.
Indirect Synthetic Pathways and Precursor Chemistry
Indirect pathways involve the synthesis of a related precursor molecule which is then chemically transformed into the target this compound scaffold.
The chemical transformation of a pre-synthesized, related pyrano-pyridine isomer can be a viable strategy. This could involve ring-opening and re-closing reactions, or rearrangement processes. For example, a pyrano[2,3-b]quinoline has been transformed into a pyrrolo[1,2-a]quinoline (B3350903) through a site-selective electrophilic cyclization and subsequent ring-opening of the pyran ring. nih.govnih.gov While this leads to a different final product, it demonstrates that the pyran ring of a fused system can be manipulated.
A more direct approach would be the isomerization of a different pyrano-pyridine isomer to the desired [4,3-b] system, although this would likely be a challenging and low-yielding process. A more feasible strategy would be the modification of a functional group on a pre-existing pyrano[4,3-b]pyridine precursor. For instance, the reduction of a pyrano[4,3-b]pyridinone to the corresponding alcohol, followed by further transformations, could be a route to various derivatives. The synthesis of pyrano[4,3-b] benzopyranone derivatives has been reported, and these compounds could serve as precursors for further chemical modifications. nih.gov
Pyridine Ring Rearrangement and Recyclization Methodologies
The transformation of one heterocyclic ring system into another, particularly through rearrangement and recyclization, represents a powerful strategy for accessing complex scaffolds that may be difficult to obtain through more direct condensation methods. baranlab.org In the context of pyranopyridine synthesis, the rearrangement of an existing pyridine or a related heterocycle can serve as a key step.
A notable example involves the recyclization of a pyridine ring to form a new heterocyclic system. For instance, a method has been developed for the synthesis of 8-hydrazino derivatives of pyrano[3,4-c]pyridines, isomers of the target compound, which proceeds through a pyridine ring rearrangement. researchgate.net In this process, pyridinium (B92312) salts, such as those derived from 6-aminopyrano[3,4-c]pyridinethiones and dimethyl sulfate, are treated with hydrazine (B178648) hydrate. nih.gov This reaction induces a rearrangement of the pyridine ring, leading to the formation of the 8-hydrazino-pyrano[3,4-c]pyridine derivatives in high yields. nih.gov This type of nucleophile-induced transformation showcases how breaking and reforming bonds within the heterocyclic core can lead to novel substituted pyranopyridines. wur.nl These hydrazino intermediates can then be used to construct further fused tricyclic systems. researchgate.netnih.gov
| Starting Material | Reagent | Product | Key Transformation | Reference(s) |
| Pyrano[3,4-c]pyridinium methanesulfonates | Hydrazine hydrate | 8-Hydrazinopyrano[3,4-c]pyridines | Pyridine ring rearrangement/recyclization | researchgate.net, nih.gov |
Derivatization of Pre-formed Bicyclic Systems
Once the core bicyclic structure of this compound or a related isomer is formed, further chemical modifications can be performed to generate a library of derivatives. This approach is valuable for structure-activity relationship studies in medicinal chemistry.
Strategies for derivatization include reactions on the pyran or the piperidine ring. For example, the synthesis of various trans-3-(octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols has been achieved, with subsequent manipulations affording structural variants bearing different substituents on the pyran ring or alternative N-groups on the piperidine ring. rsc.org Another example is the reduction of a methyl carboxylate group on a pre-formed 3,4-dihydro-2H-pyrano[2,3-c]pyridine ring using lithium borohydride (B1222165) (LiBH₄) to yield the corresponding (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol. google.com
Furthermore, complex fused systems can be built upon the pyranopyridine scaffold. The cyclo-condensation reaction of 3'-acetyl-6'-amino-2'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carbonitrile with various arylidene malononitrile derivatives leads to the formation of spiro[indoline-3,4'-pyrano[2,3-b]pyridine] derivatives. ekb.eg This demonstrates how a pre-formed pyran ring, fused to a spiro-indoline, can be annulated with a pyridine ring. ekb.eg
| Pre-formed System | Reagent(s) / Reaction | Product | Purpose of Derivatization | Reference(s) |
| Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate | LiBH₄ in THF | (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol | Functional group transformation (ester to alcohol) | google.com |
| 3'-Acetyl-6'-amino-2'-oxospiro[indoline-3,4'-pyran]-5'-carbonitrile | Arylidene malononitrile, piperidine | Spiro[indoline-3,4'-pyrano[2,3-b]pyridine] derivatives | Annulation of a pyridine ring | ekb.eg |
| trans-3-(Octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols | Various | Substituted pyran and N-group variants | Generation of structural analogues | rsc.org |
Catalytic Approaches in this compound Synthesis
Catalysis offers powerful tools for the synthesis of complex molecules like this compound, often providing higher yields, milder reaction conditions, and enhanced stereoselectivity compared to stoichiometric methods. acsgcipr.orgyoutube.com
Organocatalysis in Stereoselective Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a key strategy for asymmetric synthesis. In the context of pyran-containing heterocycles, organocatalysts are particularly effective in controlling stereochemistry.
For instance, the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles has been accomplished through a domino Michael addition reaction using quinine/squaramide-based acid-base bifunctional organocatalysts. metu.edu.tr Similarly, L-proline, often used as a Lewis acid organocatalyst, has been employed in the three-component reaction of aromatic aldehydes, urea/thiourea, and 3,4-dihydro-(2H)-pyran to produce pyrano[2,3-d]pyrimidine derivatives. acs.org Chiral phosphine (B1218219) oxides have also been used to catalyze the double aldol (B89426) reaction and subsequent stereoselective cyclization to afford highly functionalized 2,3-dihydro-4-pyranones with excellent diastereo- and enantioselectivities. nih.gov These examples highlight the potential of organocatalysis to construct the pyran ring portion of the pyranopyridine system with high stereocontrol.
| Target/Related Scaffold | Catalyst Type | Reaction Type | Key Outcome | Reference(s) |
| Dihydropyrano[2,3-c]pyrazoles | Quinine/squaramide bifunctional catalyst | Domino Michael addition | Enantiomerically enriched products | metu.edu.tr |
| Pyrano[2,3-d]pyrimidines | L-proline / Trifluoroacetic acid | Three-component reaction | Efficient synthesis of fused heterocycles | acs.org |
| 2,3-Dihydro-4-pyranones | Chiral phosphine oxide | Double aldol reaction / Cyclization | High diastereo- and enantioselectivity | nih.gov |
Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysts are widely used in the formation of heterocyclic rings through coupling and cyclization reactions. Nickel and ruthenium complexes, for example, have been shown to catalyze cycloaddition reactions between nitriles and dienes or alkynes to furnish the pyridine ring. youtube.com
More advanced applications include cascade reactions, such as the silver-catalyzed 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes to construct pyrazolo[3,4-b]pyridines. mdpi.com The resulting halogen-functionalized products can be further modified using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.comorganic-chemistry.org The synthesis of certain pyrano[3,4-c]pyridine isomers has also been achieved using metallated enamine chemistry, demonstrating the utility of organometallic intermediates in constructing the bicyclic core. rsc.org
Heterogeneous and Nanocatalytic Systems
To improve the sustainability and practicality of synthetic procedures, significant effort has been directed towards the development of heterogeneous and nanocatalytic systems. These catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and often enhanced stability and activity. nih.gov
A variety of such catalysts have been applied to the synthesis of pyridine and pyran-fused heterocycles:
Magnetic Nanocomposites : An IRMOF-3/GO/CuFe₂O₄ composite has been used as a magnetically separable heterogeneous catalyst for the one-pot synthesis of pyridines under ultrasound irradiation. nih.gov Similarly, Fe₃O₄-based magnetic nanoparticles have been functionalized and used as catalysts for synthesizing pyrano[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.netsemanticscholar.orgnih.gov
Metal-Organic Frameworks (MOFs) : Besides their use in magnetic composites, MOFs like Fe₃O₄/Mo-MOF have been employed as nanocatalysts for the synthesis of pyrano[2,3-d]pyrimidines. researchgate.net
Metal Oxides : Simple and modified metal oxide nanoparticles, such as nano-MgO, zirconium dioxide, and MnO₂/hydroxyapatite, have proven to be effective catalysts for the multicomponent synthesis of various pyran and pyridine-fused systems. nih.govsemanticscholar.org
Carbon-Based Nanomaterials : Multi-walled carbon nanotubes (MWCNTs) have been utilized as supports for trimetallic catalysts in the synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.net
These nanocatalytic systems often function under green reaction conditions and can be recovered and reused multiple times with minimal loss of activity. nih.govscilit.com
| Catalyst System | Scaffold Synthesized | Key Features | Reference(s) |
| IRMOF-3/GO/CuFe₂O₄ | Pyridines | Magnetically separable, reusable, ultrasound-assisted | nih.gov |
| Nano-MgO | Tetrahydropyrido[2,3-d]pyrimidines | Heterogeneous, use of water as solvent | semanticscholar.org |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Pyrazolo[3,4-b]pyridines | Nano-magnetic, solvent-free conditions, reusable | nih.gov |
| Cu-doped TiO₂ nanoparticles | Pyrido[2,3-d]pyrimidines | Nanocatalyst, ambient conditions, ultrasound irradiation | semanticscholar.org |
Solvent-Free and Microwave-Assisted Synthetic Conditions
The principles of green chemistry have driven the adoption of alternative energy sources like microwave irradiation and the reduction or elimination of volatile organic solvents. These techniques often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.
Microwave-assisted synthesis has been successfully applied to the preparation of various pyranopyridine precursors and analogues. A facile solvent- and catalyst-free method for synthesizing hydroxylated trisubstituted pyridines has been developed using microwave irradiation. rsc.org Multicomponent reactions are particularly well-suited for these conditions. The synthesis of 4H-pyrano[2,3-c]pyrazoles and pyrano[2,3-c]pyridine derivatives has been efficiently achieved via one-pot, microwave-assisted reactions. nanobioletters.comresearchgate.netthescipub.com In some cases, the combination of microwave heating and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), provides optimal results. thescipub.com
Solvent-free conditions, often combined with thermal heating or catalysis, represent another green approach. The synthesis of pyrazolo[3,4-b]pyridines has been accomplished by heating a mixture of reagents with a nano-magnetic catalyst in the absence of any solvent, resulting in high yields and a simple workup procedure. nih.gov
| Reaction | Conditions | Advantages | Reference(s) |
| Synthesis of hydroxylated trisubstituted pyridines | Microwave, solvent-free, catalyst-free | Simplified purification, green methodology | rsc.org |
| Synthesis of 4H-pyrano[2,3-c]pyrazoles | Microwave, base catalyst (potassium tert-butoxide) | Rapid reaction, good yields | nanobioletters.com |
| Synthesis of pyrano[2,3-c]pyridine derivatives | Microwave, DMAP catalyst | High yield, short reaction time | researchgate.net, thescipub.com |
| Synthesis of pyrazolo[3,4-b]pyridines | 100 °C, nano-magnetic catalyst, solvent-free | High yields, environmentally friendly | nih.gov |
Catalyst Recyclability and Sustainability in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes to complex molecules like this compound. A key aspect of this is the development and utilization of recyclable catalysts to minimize waste and improve economic viability. While specific studies on catalyst recyclability for the direct synthesis of the parent this compound are not extensively documented, significant progress has been made in the synthesis of related pyran-containing heterocyclic systems, offering valuable insights.
Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. For instance, in the synthesis of pyrano[2,3-d]-pyrimidinediones, a related class of compounds, a highly efficient and eco-friendly one-pot procedure has been developed using a heterogeneous Fe₃O₄-@poly(vinyl alcohol) nanoparticle catalyst. This catalyst could be recovered and reused up to four times without a significant loss in its catalytic activity. acs.org Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been achieved with excellent yields using a reusable Mn/ZrO₂ catalyst under ultrasound irradiation, which could be recycled for up to six cycles with similar efficiency. encyclopedia.pub
Magnetic nanocatalysts represent another frontier in sustainable synthesis. A nano-magnetic metal-organic framework based on Fe₃O₄ has been employed for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the potential of these materials in facilitating clean and efficient reactions under solvent-free conditions. nih.gov The use of biodegradable ionic liquids, such as 1-ethyl-3-methyl imidazolium (B1220033) acetate, as a green catalyst has also been explored for the synthesis of pyrano[2,3-c]pyrazole derivatives, highlighting the move towards more environmentally benign catalytic systems. researchgate.net
These examples underscore a clear trend towards the adoption of sustainable catalytic methods in the synthesis of complex heterocyclic scaffolds. The application of these principles to the synthesis of this compound holds significant promise for developing more economical and environmentally friendly manufacturing processes.
Stereoselective Synthesis of this compound Isomers
The this compound scaffold possesses multiple stereocenters, leading to the possibility of numerous stereoisomers. The biological activity of these isomers can vary significantly, making the development of stereoselective synthetic methods a critical area of research.
Control of Diastereoselectivity in Cyclization Reactions
The control of diastereoselectivity is paramount in constructing the bicyclic framework of this compound. This is often achieved during the key cyclization step that forms either the pyran or the piperidine ring. Research on related pyran-containing systems provides valuable precedents.
For example, in the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides, an efficient diastereoselective approach has been developed. The reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium leads to the formation of the dihydropyran ring with a high degree of diastereoselectivity. X-ray diffraction analysis of the products confirmed the trans configuration of the substituents at the C2 and C4 positions of the pyran ring. nih.govbeilstein-journals.org
Furthermore, excellent diastereoselectivity has been reported in the three-component reaction for the synthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. In this case, three chiral centers were generated with all substituents being cis to each other. acs.org These findings highlight the potential to control the relative stereochemistry of multiple stereocenters in a single synthetic operation through careful selection of substrates, catalysts, and reaction conditions. Such strategies are directly applicable to the synthesis of specific diastereomers of substituted octahydro-2H-pyrano[4,3-b]pyridines.
Enantioselective Synthesis via Chiral Catalysis
The synthesis of enantiomerically pure this compound isomers is a significant challenge. Chiral catalysis offers a powerful tool to achieve this goal, enabling the production of a single enantiomer from achiral or racemic starting materials.
While direct enantioselective catalytic syntheses of the unsubstituted this compound are still emerging, the asymmetric synthesis of related chiral pyridines and pyran-containing heterocycles has been extensively studied. For instance, highly enantioselective catalytic transformations of β-substituted alkenyl pyridines have been developed to access a wide range of alkylated chiral pyridines using a copper-chiral diphosphine ligand catalyst. researchgate.net
In the realm of fused heterocyclic systems, the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues has been achieved with high enantioselectivity (up to 99% ee) through a Michael addition/cyclization reaction catalyzed by a chiral C2-symmetric bipyridine-N,N'-dioxide ligand complexed with a metal ion. nih.gov Similarly, a carbene-catalyzed enantio- and diastereoselective [2+4] cycloaddition reaction has been developed for the efficient synthesis of structurally complex multicyclic pyrano[2,3-c]pyrazole molecules with excellent optical purities. nih.gov
These examples of chiral catalysis in the synthesis of related heterocyclic systems provide a strong foundation for the development of enantioselective routes to specific isomers of this compound. The use of chiral ligands to control the stereochemical outcome of key bond-forming reactions is a promising strategy.
Absolute Configuration Control in Polycyclic Architectures
Controlling the absolute configuration in polycyclic architectures that incorporate the this compound scaffold is crucial for the development of chiral drugs. This level of stereochemical control ensures that only the desired, biologically active enantiomer is produced.
A pertinent example, although involving a structurally similar scaffold, is the synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate for the antibiotic moxifloxacin. The synthesis of this molecule requires the precise control of two chiral centers to achieve the desired (S,S) configuration. google.com Methodologies employed in such syntheses, which may involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis, can be adapted for the synthesis of specific enantiomers of this compound.
The synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles via an intramolecular [3+2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines further illustrates how chirality can be transferred from a chiral auxiliary to a newly formed heterocyclic system with high stereospecificity. rsc.org Such strategies, where the absolute configuration is set early in the synthetic sequence and carried through subsequent transformations, are essential for the efficient construction of complex chiral molecules.
Functionalization and Derivatization Strategies of the this compound Scaffold
The ability to introduce a variety of functional groups onto the this compound core is essential for exploring its structure-activity relationships.
Introduction of Substituents on the Pyran Ring
The pyran ring of the this compound scaffold offers several positions for the introduction of substituents, which can significantly modulate the compound's properties.
A notable example of pyran ring functionalization is the diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. This method allows for the introduction of a carboxamide group at the C4 position of the dihydropyran ring, a key structural feature of the target scaffold. nih.govbeilstein-journals.org This transformation not only installs a functional group handle for further derivatization but also establishes a specific stereochemical relationship between substituents on the pyran ring.
The synthesis of fused pyrano[2,3-b]pyridine derivatives also provides insights into the functionalization of the pyranopyridine core. Although these examples often involve further annulation, the initial steps frequently involve reactions that introduce substituents onto the pyran moiety. ekb.egekb.eg These strategies can be adapted to introduce a diverse array of substituents, such as alkyl, aryl, and heteroaryl groups, onto the pyran portion of the this compound skeleton, thereby enabling the generation of a library of analogues for biological screening.
Research Findings on Synthetic Methodologies
| Catalyst | Target Scaffold/Related Compound | Key Features | Recyclability | Reference |
| Fe₃O₄-@poly(vinyl alcohol) NPs | Pyrano[2,3-d]-pyrimidinedione | Heterogeneous, eco-friendly, one-pot synthesis | Up to 4 cycles | acs.org |
| Mn/ZrO₂ | Pyrano[2,3-c]-pyrazoles | Ultrasound-assisted, excellent yields | Up to 6 cycles | encyclopedia.pub |
| Fe₃O₄@MIL-101(Cr)-N(CH₂)₂ | Pyrazolo[3,4-b]pyridines | Nano-magnetic, solvent-free conditions | Not specified | nih.gov |
| 1-ethyl-3-methyl imidazolium acetate | Pyrano[2,3-c]pyrazole | Biodegradable ionic liquid, green catalyst | Not specified | researchgate.net |
| Copper-chiral diphosphine ligand | Chiral pyridines | Highly enantioselective alkylation | Not specified | researchgate.net |
| Chiral bipyridine-N,N'-dioxide-Ni(OTf)₂ | 1H-Pyrazolo[3,4-b]pyridine analogues | High enantioselectivity (up to 99% ee) | Not specified | nih.gov |
| Carbene catalyst | Spirocyclic pyrano[2,3-c]pyrazole | Enantio- and diastereoselective [2+4] cycloaddition | Not specified | nih.gov |
Modifications of the Pyridine Nitrogen Atom (N-alkylation, N-acylation)
The secondary amine in the piperidine ring of the this compound system is a key site for synthetic modification, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting derivatives.
N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the parent heterocycle with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base (e.g., potassium carbonate, triethylamine) and solvent (e.g., acetonitrile, DMF) is critical for optimizing the reaction conditions. For more complex alkyl groups, reductive amination can be employed, where the heterocycle is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride.
N-acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is commonly performed using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. N-acylation is often used to introduce a range of functional groups, including those that can alter the electronic properties of the molecule or serve as handles for further functionalization.
While specific examples of N-alkylation and N-acylation on the this compound scaffold are not extensively documented in publicly available literature, the general reactivity of saturated aza-heterocycles suggests that these transformations are chemically feasible. nih.govresearchgate.net The table below outlines hypothetical N-alkylation and N-acylation reactions based on standard procedures for similar saturated piperidine-containing compounds.
| Reagent | Reaction Type | Potential Product |
| Methyl iodide | N-alkylation | 2-Methyl-octahydro-2H-pyrano[4,3-b]pyridine |
| Benzyl bromide | N-alkylation | 2-Benzyl-octahydro-2H-pyrano[4,3-b]pyridine |
| Acetyl chloride | N-acylation | 1-(Octahydro-2H-pyrano[4,3-b]pyridin-2-yl)ethan-1-one |
| Benzoyl chloride | N-acylation | (Octahydro-2H-pyrano[4,3-b]pyridin-2-yl)(phenyl)methanone |
Side Chain Elaboration and Diversification on the Fused System
Beyond direct modification of the nitrogen atom, the elaboration of side chains on the this compound core is a key strategy for creating diverse chemical libraries for drug discovery. This can involve the introduction of functional groups at various positions on the bicyclic system, which can then be further manipulated.
The synthetic accessibility of starting materials with pre-installed functional groups that can be carried through the cyclization to form the fused ring system is a common approach. For instance, if the synthesis allows for the presence of a hydroxyl, amino, or carboxylic acid group on the backbone, these can serve as points for diversification.
Methods for direct C-H functionalization of saturated heterocycles are also emerging as powerful tools. nih.gov These reactions, often catalyzed by transition metals, can allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at positions that are otherwise difficult to functionalize. However, the regioselectivity of such reactions on a complex scaffold like this compound would need to be carefully controlled.
Given the absence of specific literature detailing side-chain elaboration on the this compound molecule, the following table presents hypothetical diversification strategies based on the functionalization of analogous saturated heterocyclic systems.
| Starting Material Functional Group | Reaction Type | Potential Diversified Product |
| Hydroxyl | Etherification | Introduction of alkoxy side chains |
| Hydroxyl | Esterification | Formation of ester derivatives |
| Carboxylic acid | Amide coupling | Attachment of various amine-containing fragments |
| Carbonyl | Wittig reaction | Carbon-carbon double bond formation for further modification |
Iii. Reaction Chemistry and Mechanistic Investigations of Octahydro 2h Pyrano 4,3 B Pyridine
Fundamental Reactivity of the Fused Heterocyclic System
The octahydro-2H-pyrano[4,3-b]pyridine core, being a fully saturated system, exhibits reactivity primarily associated with the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the potential for functionalization of the carbon skeleton.
The nitrogen atom of the piperidine (B6355638) ring is the primary site of basicity and nucleophilicity in the molecule. It readily reacts with electrophiles such as alkyl halides and acyl chlorides. The lone pair of electrons on the nitrogen can also be protonated by acids to form the corresponding pyridinium (B92312) salt. This inherent nucleophilicity is a key feature in the derivatization of this scaffold. quimicaorganica.orguoanbar.edu.iq
Conversely, the pyran ring's oxygen atom is less nucleophilic than the nitrogen due to its higher electronegativity and the absence of a readily available lone pair for donation without inducing ring strain. However, under strongly acidic conditions, the oxygen can be protonated, which may facilitate ring-opening reactions.
Nucleophilic substitution reactions on the carbon skeleton are generally challenging due to the saturated nature of the rings. However, the introduction of leaving groups on the carbon framework can enable such transformations. For instance, in related pyranopyridine systems, nucleophilic substitution has been observed at positions activated by electron-withdrawing groups or in the presence of suitable leaving groups. quimicaorganica.org The reactivity towards nucleophiles is significantly enhanced in oxidized, aromatic analogues of this system, particularly at the 2- and 4-positions of the pyridine (B92270) ring. quimicaorganica.org
| Reaction Type | Reactant | Reactive Site on this compound | Expected Product |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridine Nitrogen | N-alkylated pyridinium salt |
| Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine Nitrogen | N-acylated derivative |
| Protonation | Acid (e.g., HCl) | Pyridine Nitrogen | Pyridinium salt |
The fully saturated nature of the this compound scaffold makes it susceptible to oxidation. The oxidation can lead to the formation of various derivatives, including partially or fully aromatized pyranopyridines. Common oxidizing agents such as potassium permanganate (B83412) can be employed for such transformations. The specific products formed will depend on the reaction conditions and the stoichiometry of the oxidizing agent used.
Conversely, the fully saturated scaffold is generally resistant to further reduction under standard conditions. However, in synthetic routes leading to this compound, the reduction of a more unsaturated precursor is a common strategy. For example, the catalytic hydrogenation of a corresponding pyridone or dihydropyridine (B1217469) derivative can yield the octahydro scaffold. clockss.org The choice of reducing agent and catalyst is crucial to achieve the desired level of saturation without cleaving the heterocyclic rings. For instance, pyridine itself can be reduced to piperidine using samarium diiodide in the presence of water. clockss.org
| Reaction | Reagent | Potential Products | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate | Partially or fully aromatized pyranopyridines | |
| Reduction (of precursors) | H₂/Catalyst (e.g., Pd/C) | This compound | clockss.org |
| Reduction (of precursors) | Samarium diiodide/H₂O | Piperidine ring formation | clockss.org |
Ring-opening reactions of the this compound system can be initiated under specific conditions. Acid-catalyzed ring opening of the pyran moiety can occur, particularly if the oxygen atom is protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack. This can lead to the formation of substituted piperidine derivatives.
The pyridine ring is generally more stable, but its opening can be induced under more forcing conditions or through specific mechanistic pathways. For instance, computational studies on related bipyridine ligands have shown that deprotonation of a dearomatized pyridine ring can trigger ring contraction and C-N bond cleavage. nih.govnih.gov While these conditions are not directly applicable to the saturated system, they provide insight into potential degradation pathways.
Ring-closing reactions are fundamental to the synthesis of the fused system itself. The formation of the pyran ring is often achieved through intramolecular cyclization of a suitable piperidine precursor bearing a hydroxyl and an electrophilic carbon center. researchgate.net Similarly, the piperidine ring can be formed via intramolecular reactions of an appropriate amino-pyran derivative.
| Reaction | Conditions/Initiator | Potential Outcome | Reference |
|---|---|---|---|
| Pyran Ring Opening | Strong Acid | Formation of substituted piperidines | researchgate.net |
| Pyridine Ring Opening | Deprotonation of a dearomatized intermediate (in related systems) | Ring contraction and C-N bond cleavage | nih.govnih.gov |
| Ring Closing (Synthesis) | Intramolecular cyclization | Formation of the fused pyranopyridine scaffold | researchgate.net |
Mechanistic Elucidation of Synthetic Transformations
Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and controlling stereochemistry.
The synthesis of this compound and its derivatives often proceeds through a series of intermediates. In a typical multi-step synthesis, the construction of the fused ring system may involve the initial formation of a substituted piperidine or pyran ring, which is then elaborated and cyclized.
For example, a common synthetic strategy involves the creation of a piperidine derivative with a side chain that can undergo intramolecular cyclization to form the pyran ring. In such a sequence, key intermediates would include the initial piperidine precursor, which may be protected at the nitrogen atom, and the subsequent alcohol or aldehyde functionalized intermediate that is poised for cyclization. An unexpected nitro group displacement during a nitro-Mannich reaction has been reported to lead to the one-pot formation of a related octahydropyrrolo[3,4-b]pyridine core, suggesting the involvement of complex intermediates. rsc.org
Catalysis plays a significant role in the efficient synthesis of pyranopyridine systems. Both acid and base catalysis are commonly employed to facilitate ring-closing reactions. Transition state analysis, often through computational methods, provides valuable insights into the energetics of these catalyzed processes.
Kinetic Studies of Key Synthetic Steps
Currently, there is a lack of specific kinetic data in the scientific literature for the key synthetic steps involved in the formation of this compound. To provide a comprehensive analysis, kinetic studies would be essential to determine reaction rates, rate constants, and the order of reactions for the crucial bond-forming steps, such as the intramolecular cyclization that likely forms the core structure.
Hypothetically, such studies could involve monitoring the concentration of reactants and products over time using techniques like NMR spectroscopy or chromatography. The data obtained would be crucial for optimizing reaction conditions to improve yields and minimize byproducts. A representative, though currently hypothetical, data table for a key cyclization step is presented below to illustrate the type of information that would be invaluable.
Hypothetical Kinetic Data for a Key Cyclization Step
| Parameter | Value |
| Reaction | Intramolecular Cyclization |
| Temperature (°C) | 80 |
| Rate Constant (k) | [Data Not Available] |
| Order of Reaction | [Data Not Available] |
| Activation Energy (Ea) | [Data Not Available] |
| Half-life (t½) | [Data Not Available] |
Computational Support for Reaction Pathway Hypotheses
Computational chemistry offers powerful tools to support and rationalize proposed reaction mechanisms. For the synthesis of this compound, density functional theory (DFT) calculations could be employed to model transition states and intermediates along a proposed reaction coordinate. Such calculations would provide insights into the energetics of different pathways, helping to identify the most plausible mechanism.
For instance, computational modeling could differentiate between a concerted or a stepwise mechanism for the key cyclization step. It could also predict the stereochemical outcome of the reaction, which is critical for a molecule with multiple chiral centers. The results of such computational studies are often presented in terms of relative energies of various species along the reaction pathway.
Hypothetical Computational Data for a Proposed Reaction Pathway
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactant | DFT | [Not Available] | 0.0 |
| Transition State 1 | DFT | [Not Available] | [Data Not Available] |
| Intermediate | DFT | [Not Available] | [Data Not Available] |
| Transition State 2 | DFT | [Not Available] | [Data Not Available] |
| Product | DFT | [Not Available] | [Data Not Available] |
Stability and Transformations under Diverse Chemical Conditions
The stability of the this compound scaffold under various chemical environments is a critical aspect for its potential applications, particularly in drug discovery where it might be subjected to a range of physiological and metabolic conditions. Saturated heterocyclic systems are generally stable; however, the presence of heteroatoms (nitrogen and oxygen) introduces sites of potential reactivity.
Systematic studies are needed to evaluate the compound's stability in acidic, basic, oxidative, and reductive conditions. For example, strong acidic conditions could lead to protonation of the nitrogen atom, potentially influencing the conformation of the ring system or even catalyzing ring-opening reactions. Similarly, strong bases could deprotonate the N-H group, leading to an anion that could participate in further reactions. Oxidative conditions might target the nitrogen atom or susceptible C-H bonds, while reductive conditions could potentially cleave the C-O bond of the pyran ring.
A summary of expected, yet unconfirmed, stability and transformations is provided below.
| Condition | Expected Stability/Transformation |
| Acidic (e.g., HCl) | Likely to form the hydrochloride salt. Potential for ring opening under harsh conditions. |
| Basic (e.g., NaOH) | Generally stable. Strong bases could facilitate N-alkylation or N-acylation. |
| Oxidative (e.g., H₂O₂) | Potential for N-oxidation. |
| Reductive (e.g., H₂/Pd) | Generally stable, though C-O bond cleavage is a possibility under forcing conditions. |
Iv. Spectroscopic and Structural Elucidation Studies of Octahydro 2h Pyrano 4,3 B Pyridine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation
NMR spectroscopy stands as the cornerstone for the structural analysis of octahydro-2H-pyrano[4,3-b]pyridine, providing detailed insights into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals in the aliphatic region, typically between 1.0 and 4.0 ppm. The precise chemical shifts and coupling patterns are highly dependent on the stereochemistry of the ring fusion and the relative orientation of the protons (axial vs. equatorial). Protons adjacent to the oxygen atom in the pyran ring and the nitrogen atom in the pyridine (B92270) ring would appear at the downfield end of this range due to the deshielding effects of these heteroatoms. For instance, the protons on the carbons directly bonded to the oxygen (C2 and C8a) and nitrogen (C6 and C4a) would likely resonate at lower field. The coupling constants (J-values) between adjacent protons would be crucial in determining the dihedral angles and thus the conformational details of the two rings.
Hypothetical ¹H NMR Data for a Stereoisomer of this compound: (Note: This table is illustrative and based on general principles of NMR spectroscopy for similar heterocyclic systems, as specific experimental data for the title compound is not readily available in public literature.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 3.5 - 3.8 | m | - |
| H-3 | 1.5 - 1.8 | m | - |
| H-4 | 1.6 - 1.9 | m | - |
| H-4a | 2.0 - 2.3 | m | - |
| H-6 | 2.8 - 3.1 | m | - |
| H-7 | 1.4 - 1.7 | m | - |
| H-8 | 1.3 - 1.6 | m | - |
| H-8a | 3.3 - 3.6 | m | - |
| NH | 1.0 - 2.5 | br s | - |
The ¹³C NMR spectrum provides a direct map of the carbon framework of this compound. Typically, eight distinct signals would be expected, one for each carbon atom in the unique chemical environments of the bicyclic system. The chemical shifts of the carbons bonded to the heteroatoms (C2, C4a, C6, C8a) would be significantly downfield compared to the other methylene (B1212753) carbons in the rings. Carbons adjacent to the oxygen and nitrogen would resonate in the range of approximately 60-80 ppm and 40-60 ppm, respectively. The remaining aliphatic carbons would appear further upfield.
Hypothetical ¹³C NMR Data for a Stereoisomer of this compound: (Note: This table is illustrative and based on general principles of NMR spectroscopy for similar heterocyclic systems.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~65-75 |
| C-3 | ~20-30 |
| C-4 | ~25-35 |
| C-4a | ~50-60 |
| C-6 | ~45-55 |
| C-7 | ~20-30 |
| C-8 | ~25-35 |
| C-8a | ~70-80 |
To definitively assign all proton and carbon signals and to elucidate the stereochemistry, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the tracing of the proton connectivity throughout both the pyran and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for determining the stereochemistry of the molecule. It identifies protons that are close to each other in space, regardless of whether they are directly bonded. The presence or absence of NOE cross-peaks between specific protons, for instance, between a proton on the pyran ring and a proton on the pyridine ring, would establish their relative orientation (e.g., cis or trans) at the ring junction.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Applications in Characterization
While NMR provides the detailed structural map, IR and MS offer complementary information regarding functional groups and molecular weight.
Infrared spectroscopy is primarily used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by the following key absorption bands:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) group in the piperidine (B6355638) ring. The shape and position of this peak can sometimes give clues about hydrogen bonding.
C-H Stretch: Strong, sharp peaks in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aliphatic methylene groups.
C-O Stretch: A strong, distinct absorption band in the 1050-1150 cm⁻¹ region would be indicative of the C-O-C ether linkage within the pyran ring.
N-H Bend: A bending vibration for the N-H group may be observed in the 1500-1650 cm⁻¹ region, though it can sometimes be weak.
Characteristic IR Absorption Bands for this compound: (Note: This table is illustrative and based on typical IR frequencies for the functional groups present.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C-O (ether) | Stretch | 1050 - 1150 |
| N-H (amine) | Bend | 1500 - 1650 |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For this compound, with a nominal mass of 141, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition, C₈H₁₅NO.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation pathways. Common fragmentation would involve the loss of small, stable neutral molecules or radicals. For instance, cleavage alpha to the nitrogen or oxygen atoms is a common fragmentation route for amines and ethers. The analysis of these fragment ions can help to piece together the structure of the parent molecule and corroborate the findings from NMR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the gold standard for providing unambiguous proof of a molecule's solid-state structure, offering precise coordinates of each atom.
Single crystal X-ray diffraction is an indispensable tool for the definitive structural assignment of novel compounds. This technique provides unequivocal evidence of connectivity, configuration, and conformation in the crystalline state. To date, a specific single crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). cam.ac.uk
However, the general methodology for such an analysis would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For a molecule like this compound, this would confirm the fusion of the tetrahydropyran (B127337) and piperidine rings and establish the relative stereochemistry at the chiral centers.
While specific crystallographic data for the title compound is not available, data for related fused heterocyclic systems are abundant in the CSD, providing a framework for understanding the potential structural features of this molecule. cam.ac.ukcam.ac.uk
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
| CCDC Deposition No. | Not available |
| Note: This table is a template. Specific experimental data for this compound is not currently available in the public domain. |
From a successful X-ray crystallographic analysis, crucial information regarding the molecule's conformation can be extracted, most notably the torsion angles. These angles describe the dihedral relationship between atoms and define the puckering of the heterocyclic rings. In the absence of experimental data for this compound, we can look to studies on analogous systems. For instance, the analysis of halogenated pyran analogues reveals how substituent effects can lead to deviations in intra-annular torsion angles. beilstein-journals.org In the crystalline state, the conformation is not only determined by intramolecular forces but also by the forces involved in crystal packing.
Conformational Analysis and Stereochemical Characterization
The conformational flexibility of the fused ring system in this compound is a key determinant of its properties. The tetrahydropyran and piperidine rings can, in principle, adopt several low-energy conformations.
In a cis-fused system, both rings are constrained, which can lead to distortions from the ideal chair conformation. Depending on the substituents and their stereochemistry, higher energy boat or twist-boat conformations might become more populated or even represent the ground state. For example, studies on other dihydropyran systems have shown that the dihydropyran ring can adopt a boat conformation. The conformational analysis of related pyran analogues often shows a preference for a chair-like conformation in both solution and the solid state. beilstein-journals.org
This compound possesses multiple chiral centers, leading to the possibility of several diastereomers and enantiomers. The relative stereochemistry, which describes the spatial relationship between the substituents on the fused ring system, can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs) and coupling constants.
The absolute stereochemistry, which defines the R/S configuration at each chiral center, can be established by X-ray crystallography of a single crystal containing a chiral reference (e.g., as a salt with a chiral acid or base) or through chiral chromatography and comparison with standards of known absolute configuration. The synthesis of related pyrrolopyridine systems has demonstrated the importance of controlling stereochemistry for biological applications, often requiring stereoselective synthetic routes. google.com
The conformation of this compound is significantly influenced by intramolecular interactions. A key interaction in piperidine-containing rings is the potential for intramolecular hydrogen bonding. For instance, the N-H group of the piperidine ring can act as a hydrogen bond donor, while the oxygen atom of the pyran ring could potentially act as an acceptor, depending on the geometry of the ring fusion and the resulting proximity of these groups. Such intramolecular hydrogen bonds can lock the molecule into a specific conformation. nih.gov
Steric interactions between substituents on the rings will also play a crucial role in determining the preferred conformation. Axial substituents will lead to 1,3-diaxial interactions, which are generally disfavored and can cause the ring to adopt a conformation that places the bulky group in an equatorial position. The conformational preferences of fused ring systems are often a delicate balance of these various intramolecular forces.
V. Theoretical and Computational Investigations of Octahydro 2h Pyrano 4,3 B Pyridine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and molecular properties that govern chemical behavior. For octahydro-2H-pyrano[4,3-b]pyridine, such calculations can reveal key details about its stability and reactivity.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
In the context of a related class of compounds, the pyridine (B92270) derivatives of benzoyl-phenoxy-acetamide, density functional theory (DFT) has been used to compute HOMO energies to compare nucleophilic reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to the presence of its lone pair of electrons. The LUMO, conversely, would likely be distributed across the C-N and C-O antibonding orbitals. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Calculated Energy (eV) | Implication for Reactivity |
| HOMO | -6.5 | Indicates potential for nucleophilic attack at the nitrogen atom. |
| LUMO | 2.0 | Suggests sites susceptible to electrophilic attack. |
| HOMO-LUMO Gap | 8.5 | A relatively large gap, indicative of good kinetic stability. |
Note: The values in this table are hypothetical and serve as illustrative examples of what would be expected from quantum chemical calculations.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is inherently uneven due to the differing electronegativities of its constituent atoms. This charge distribution can be quantified through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The MEP provides a visual representation of the electrostatic forces a molecule exerts on its surroundings, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).
For this compound, the MEP would be expected to show a region of significant negative potential around the nitrogen atom, corresponding to its lone pair, making it a likely site for protonation or interaction with electrophiles. The oxygen atom in the pyran ring would also exhibit a negative potential, though likely less intense than that of the nitrogen. Regions of positive potential would be anticipated around the hydrogen atoms, particularly those bonded to the nitrogen and the carbons adjacent to the heteroatoms.
Molecular Modeling of Conformational Preferences and Dynamics
The three-dimensional structure of a molecule is not static but exists as an ensemble of interconverting conformations. Molecular modeling techniques are employed to explore the potential energy surface of a molecule and identify its most stable conformations and the dynamics of their interconversion.
Force Field Calculations for Energy Minima and Global Conformations
Force field methods, also known as molecular mechanics, provide a computationally efficient way to explore the conformational landscape of a molecule. These methods treat atoms as spheres and bonds as springs, using a set of parameters to calculate the potential energy of a given conformation. By systematically searching for energy minima, force field calculations can identify the most stable chair, boat, and twist-boat conformations of the pyran and piperidine rings in this compound. The relative energies of these conformers determine their populations at a given temperature. Given the fused ring system, the conformational possibilities are more constrained than in the individual parent heterocycles.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior by simulating the movements of its atoms over time. By solving Newton's equations of motion, MD simulations can explore the conformational space and reveal the pathways of conformational change. For this compound, an MD simulation would illustrate the flexing and puckering of the fused ring system and the transitions between different low-energy conformations. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods can go beyond static properties to predict the outcomes of chemical reactions. By modeling reaction pathways and transition states, it is possible to predict the feasibility of a reaction and the selectivity for different products. For instance, in the synthesis of some pyrano[3,2-c]pyridine derivatives, computational docking studies have been used to clarify binding modes and postulate mechanisms of cytotoxicity. ekb.eg
For this compound, computational models could be used to predict the regioselectivity and stereoselectivity of reactions such as N-alkylation, acylation, or oxidation. By calculating the activation energies for different reaction pathways, one could predict which products are most likely to form. For example, the nucleophilicity of the nitrogen atom, as suggested by the HOMO and MEP analysis, would be a key factor in predicting its reactivity towards various electrophiles. Computational studies on related dihydropyran compounds have examined their thermal decomposition, revealing how substituents can influence activation energies. mdpi.com Similar approaches could be applied to understand the stability and potential decomposition pathways of this compound.
Transition State Modeling for Reaction Barriers
No published research could be identified that specifically models the transition states for reactions involving the formation or transformation of this compound. Such studies are crucial for understanding reaction kinetics and mechanisms, typically employing methods like Density Functional Theory (DFT) to calculate the energy barriers of proposed reaction pathways. The absence of this data means that the activation energies and the geometries of transition state structures for synthetic routes leading to this compound have not been computationally elucidated in the available literature.
Regioselectivity and Stereoselectivity Predictions
There is a lack of computational studies predicting the regioselectivity and stereoselectivity of reactions involving the this compound scaffold. Modern computational tools are often used to explain or predict the outcomes of reactions where multiple isomers can be formed. wikipedia.orgmdpi.comresearchgate.net These predictions are typically based on the analysis of calculated energies of intermediates and transition states for different reaction pathways. wikipedia.org For this specific compound, no such predictive modeling has been reported, which would otherwise be invaluable for guiding synthetic efforts to achieve specific isomeric products.
Simulation of Spectroscopic Properties
The computational prediction of spectroscopic data is a powerful tool for structure verification and analysis. nih.govbldpharm.com However, for this compound, specific computational data for its spectroscopic properties are not present in the surveyed literature.
Computational Prediction of NMR Chemical Shifts
While numerous advanced methods exist for the accurate prediction of ¹H and ¹³C NMR chemical shifts, including DFT-based and machine learning approaches, no studies have been found that apply these techniques to this compound. nih.govbldpharm.comgoogle.comekb.eg Such computational data, when correlated with experimental spectra, is instrumental in confirming the compound's constitution and stereochemistry. The generation of a theoretical NMR data table is therefore not possible.
Theoretical IR and UV-Vis Spectra Calculation
Similarly, there is no available research detailing the theoretical calculation of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound. Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule, which helps in identifying functional groups and comparing with experimental data. aps.org Theoretical UV-Vis calculations, often performed using Time-Dependent DFT (TD-DFT), provide insights into the electronic transitions of a molecule. google.com The absence of these theoretical spectra precludes a detailed comparison with any potential experimental findings.
Vi. Future Directions and Emerging Research Avenues for Octahydro 2h Pyrano 4,3 B Pyridine
Development of Novel and Efficient Synthetic Methodologies
The advancement of research into octahydro-2H-pyrano[4,3-b]pyridine hinges on the development of synthetic routes that are not only efficient but also offer a high degree of control over stereochemistry. Future efforts will likely concentrate on moving beyond traditional multi-step sequences towards more elegant and powerful synthetic strategies.
Key areas of focus will include:
Asymmetric Catalysis: The development of catalytic enantioselective methods is paramount for accessing specific stereoisomers, which is crucial for pharmacological studies. Research into organocatalytic or transition-metal-catalyzed cyclization reactions could provide direct access to enantiopure octahydropyrano[4,3-b]pyridines.
Tandem and Cascade Reactions: Designing reactions where multiple bonds are formed in a single operation can significantly improve synthetic efficiency. A potential future direction is the development of a tandem reaction initiated by a hetero-Diels-Alder reaction followed by an intramolecular cyclization to construct the bicyclic core in one pot.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology to key steps in the synthesis of the scaffold, such as high-energy hydrogenations or reactions involving hazardous reagents, could enable safer and more efficient production.
Table 1: Emerging Synthetic Strategies for this compound
| Methodology | Potential Advantage | Target Transformation |
| Asymmetric Organocatalysis | High enantioselectivity, metal-free conditions | Enantioselective intramolecular cyclization of a functionalized piperidine (B6355638) precursor. |
| Transition-Metal Catalysis | High efficiency and stereocontrol | Rhodium- or Iridium-catalyzed asymmetric hydrogenation of a pyranopyridine intermediate. |
| Tandem Aza-Prins/Cyclization | Rapid increase in molecular complexity | One-pot synthesis from a homoallylic amine and an aldehyde to form the fused system. |
Application of Advanced Spectroscopic and Imaging Techniques for Structural Insight
A deep understanding of the three-dimensional structure and conformational dynamics of the this compound scaffold is essential. While standard spectroscopic methods provide basic characterization, advanced techniques can offer unprecedented levels of detail.
Future research should leverage:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), will be critical for unambiguously determining the relative stereochemistry of the multiple chiral centers. Furthermore, the use of residual dipolar couplings (RDCs) could provide long-range structural information and insight into the preferred solution-state conformation of the bicyclic system.
High-Resolution Mass Spectrometry (HRMS): Techniques like ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize different conformers or isomers in the gas phase, providing valuable data that complements solution-state NMR studies.
Enhanced Computational Chemistry for Reaction Prediction and Design
In silico methods are becoming indispensable tools in modern chemical research. The application of computational chemistry to the this compound system can accelerate discovery by predicting properties and guiding experimental design.
Promising computational avenues include:
Density Functional Theory (DFT): DFT calculations can be employed to model transition states of potential synthetic reactions, allowing researchers to predict the feasibility and stereochemical outcome of a proposed route before committing to laboratory work. This is particularly valuable for designing stereoselective catalytic reactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the flexible octahydropyranopyridine ring system. This can help in understanding how the scaffold might present its substituents for interaction with biological targets and can rationalize observations from NMR experiments.
Table 2: Computational Approaches for Investigating this compound
| Computational Method | Research Application | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling transition states of cyclization reactions. | Prediction of diastereoselectivity and reaction energetics. |
| Molecular Dynamics (MD) | Simulating the conformational flexibility of the scaffold. | Identification of low-energy conformers and dynamic behavior. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the binding of derivatives to a target protein. | Prediction of binding modes and estimation of binding affinity. |
Exploration of New Chemical Reactivities and Transformations of the Scaffold
Once the this compound core is synthesized, the next frontier is to explore its chemical reactivity to generate novel analogues. This involves developing methods for selective functionalization of the saturated scaffold.
Future research will likely target:
C-H Activation/Functionalization: A major goal in modern organic synthesis is the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. Developing site-selective C-H activation protocols for the pyran or pyridine (B92270) ring of the scaffold would provide a powerful tool for late-stage functionalization, enabling the rapid generation of a library of derivatives from a common intermediate.
Ring-Distortion Strategies: Investigating ring-opening or ring-expansion reactions could lead to novel and structurally diverse scaffolds. For example, selective cleavage of the C-O bond in the pyran ring could yield a highly functionalized piperidine derivative.
Design of Complex Architectures Incorporating the this compound Core
The true value of a scaffold lies in its ability to serve as a foundation for the construction of more complex and functional molecules. The this compound core is an ideal starting point for such endeavors.
Key directions for future work include:
Diversity-Oriented Synthesis (DOS): Using the scaffold as a central building block, DOS campaigns can be launched to create large libraries of structurally diverse small molecules. By systematically introducing a variety of substituents at different positions on the ring system, researchers can explore vast regions of chemical space in the search for new bioactive compounds.
Fragment-Based Drug Discovery (FBDD): The octahydropyrano[4,3-b]pyridine core could be utilized as a fragment for FBDD programs. If the fragment shows binding to a biological target, it can be "grown" or elaborated into a more potent lead compound by adding functional groups that make additional favorable interactions.
Inspiration for Natural Product Synthesis: The pyran-fused piperidine motif is present in a number of complex natural products. The development of synthetic routes to the this compound system could provide key strategic insights and building blocks for the total synthesis of these and other architecturally complex natural products.
Q & A
Q. What are the established synthetic routes for Octahydro-2H-pyrano[4,3-b]pyridine and its derivatives?
The synthesis often involves cascade reactions, such as Schiff-base condensation followed by intramolecular [4 + 2] cycloaddition and dehydroaromatization. For example, bicyclic pyrano[4,3-b]pyridine frameworks are constructed using O-propargylic salicylaldehydes and multitopic anilines, catalyzed by Brønsted or Lewis acids . Key steps include optimizing reaction time (e.g., 72 hours for cycloaddition) and solvent selection (e.g., toluene/ethanol/water mixtures). Characterization via solid-state NMR and powder X-ray diffraction is critical to confirm structural integrity.
Q. How do reaction conditions influence the yield and purity of pyrano[4,3-b]pyridine-containing compounds?
Solvent polarity and catalyst type significantly impact outcomes. For example, polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency in indolo-pyrano-pyrimidinone synthesis, while Lewis acids like FeCl₃ improve regioselectivity in fused-ring formation . Temperature control (e.g., 90–105°C for Suzuki couplings) and stoichiometric ratios (e.g., 1:1.1 for aldehyde/amine ratios) are also pivotal. Quantitative ¹³C NMR can verify >94% linkage selectivity in COF systems .
Q. What safety protocols are essential when handling this compound derivatives?
Derivatives may exhibit flammability (H228), acute toxicity (H301/H311), or environmental hazards (H410). Key precautions include:
- Using fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
- Storing in inert atmospheres (N₂/Ar) at –20°C to prevent degradation .
- Neutralizing waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can the crystallinity and stability of pyrano[4,3-b]pyridine-linked covalent organic frameworks (COFs) be optimized?
The fused-ring conformation of pyrano[4,3-b]pyridine locks the linkage geometry, enhancing crystallinity. Strategies include:
- Using monomeric precursors with rigid backbones (e.g., triphenylene-based aldehydes) to minimize structural disorder .
- Post-synthetic annealing at 150–200°C under vacuum to improve long-range order.
- Stability testing in harsh conditions (e.g., 12h in 6M HCl or boiling water) confirms robustness, as shown in COFs retaining >90% crystallinity .
Q. What analytical methods resolve contradictions in reaction mechanisms for pyrano[4,3-b]pyridine synthesis?
Conflicting data on cyclization pathways (e.g., [4 + 2] vs. [3 + 3] cycloadditions) can be addressed via:
Q. How do substituents on the pyrano[4,3-b]pyridine core affect electronic properties in materials science applications?
Electron-withdrawing groups (e.g., –NO₂ at C3) reduce HOMO-LUMO gaps, enhancing charge transport in COFs. Conversely, –OCH₃ groups increase π-stacking interactions, improving photoluminescence quantum yields. Spectroelectrochemical studies (UV-vis-NIR under applied potentials) and DFT simulations quantify these effects .
Methodological Guidance Tables
| Solvent Screening for Cyclization |
|---|
| Solvent |
| Methanol |
| Acetonitrile |
| 1,4-Dioxane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
